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Executive Summary

REM127 (also known as REM-0046127) is a novel small-molecule septin modulator belonging
to the ReS19-T class of compounds. It has emerged as a promising therapeutic candidate for
neurodegenerative disorders such as Alzheimer's disease (AD) by targeting the underlying
mechanisms of synaptic dysfunction. Pathological tau, a hallmark of AD, disrupts the integrity of
septin filaments, leading to aberrant activation of store-operated calcium channels (SOCCs)
and subsequent calcium dyshomeostasis, which is a key driver of neurotoxicity and synapse
loss. REM127 acts as a "molecular glue," binding to septin monomers, with a high affinity for
SEPT6, to promote and restore the proper assembly of septin flaments. This stabilization of
the septin cytoskeleton prevents excessive calcium influx, thereby rescuing neurons from
calcium-induced toxicity, restoring synaptic plasticity, and preserving dendritic spine structure.
Preclinical studies in mouse models of AD have demonstrated that REM127 effectively restores
long-term potentiation (LTP), normalizes brain network activity, and improves cognitive function.
The compound is currently in Phase lla clinical trials.

Core Mechanism of Action: Restoring Calcium
Homeostasis via Septin Modulation

The central mechanism of REM127 revolves around the modulation of the septin cytoskeleton
to correct pathological calcium signaling in neurons.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15617910?utm_src=pdf-interest
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/product/b15617910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

In a healthy neuron, septin filaments, which are part of the cytoskeleton, play a crucial role in
regulating the activity of store-operated calcium channels (SOCCs) at the plasma membrane.
These channels, composed of STIM1 and ORAIL proteins, are activated when calcium levels in
the endoplasmic reticulum (ER) are depleted, allowing for a controlled influx of extracellular
calcium.

In the context of Alzheimer's disease, hyperphosphorylated tau aggregates disrupt the
organization of septin filaments. This disorganization leads to the dysregulation and spurious
activation of SOCCs, resulting in a sustained and excessive influx of calcium into the
cytoplasm. This chronic calcium overload is highly toxic to neurons, triggering a cascade of
detrimental events including impaired synaptic transmission, loss of dendritic spines, and
ultimately, neuronal death.[1]

REM127 intervenes in this pathological process by binding to a pocket at the interface of septin
monomers, particularly showing a high affinity for SEPT6.[1][2] This binding enhances the
ability of septins to polymerize and form stable filaments. By restoring the integrity of the septin
filament network, REM127 effectively re-establishes the proper regulation of SOCCs,
preventing their aberrant activation and blocking the excessive influx of calcium.[1][2] A key
feature of REM127's action is its specificity for the pathological state; it does not affect
physiological calcium signaling in healthy neurons.[1][2]

Signaling Pathway of REM127

Pathological State (Alzheimer's Disease)
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Caption: Signaling pathway illustrating REM127's mechanism of action.

Click to download full resolution via product page

Quantitative Data on Synaptic Function Restoration

REM127 has demonstrated significant efficacy in restoring key aspects of synaptic function in

preclinical models of Alzheimer's disease. The following tables summarize the quantitative

findings from these studies.

Table 1: Effect of REM127 on Long-Term Potentiation
(LTP) in AD Mouse Models

LTP
Measurement
. Treatment
Animal Model (FEPSP slope Outcome Reference
Group
as % of
baseline)
Impaired )
_ _ o _ Princen et al.,
TauP301S Mice Vehicle Deficient LTP synaptic 2024
plasticity
Rescue of )
REM127 (oral LTP fully ) Princen et al.,
. synaptic
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plasticity
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APP-London ) o ) Princen et al.,
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Table 2: Effect of REM127 on Dendritic Spine Density
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Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of
REM127's impact on synaptic function.

Ex Vivo Electrophysiology: Long-Term Potentiation
(LTP) Measurement

This protocol is designed to assess synaptic plasticity in the CA1 region of the hippocampus in
brain slices from transgenic mouse models of Alzheimer's disease.

Experimental Workflow for LTP Recording
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Slice Preparation

(Anesthetize and decapitate mouse )

\

[ Rapidly dissect hippocampus in ice-cold aCSF )

\

[Cut 350-400 pm transverse hippocampal slices (vibratome))

\

( Incubate slices in oxygenated aCSF at 32°C for 30 min, then RT for 1 hr)

LTP Recording

[ Transfer slice to recording chamber, perfuse with aCSF )

\

[ Place stimulating electrode on Schaffer collaterals)

\

[Place recording electrode in CA1 stratum radiatum)

\

[ Record baseline fEPSPs (0.05 Hz for 20 min) )

\

[ Induce LTP with high-frequency stimulation (HFS) )

\

[ Record post-HFS fEPSPs for at least 60 min )

Data Analysis

[ Measure the slope of the fEPSP )

\

[ Normalize fEPSP slope to the pre-HFS baseline ]

\

( Plot normalized fEPSP slope over time ]

Click to download full resolution via product page

Caption: Workflow for ex vivo hippocampal long-term potentiation recording.
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Detailed Steps:

e Animals: Transgenic mice expressing human tauP301S or APP-London mutation and age-
matched wild-type controls are used.

e Slice Preparation:
o Mice are anesthetized with isoflurane and decapitated.

o The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal
fluid (aCSF) containing (in mM): 124 NacCl, 4.4 KCI, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2
MgSO4, and 10 glucose.

o The hippocampus is dissected, and 350-400 um thick transverse slices are prepared using
a vibratome.

o Slices are allowed to recover in oxygenated aCSF at 32°C for 30 minutes, followed by at
least 1 hour at room temperature before recording.

» Electrophysiological Recording:

o Asingle slice is transferred to a submerged recording chamber and continuously perfused
with oxygenated aCSF at 30-32°C.

o A stimulating electrode is placed in the Schaffer collateral pathway, and a recording
electrode is placed in the stratum radiatum of the CA1 region to record field excitatory
postsynaptic potentials (fEPSPs).

o A stable baseline of fEPSPs is recorded for 20-30 minutes at a stimulation frequency of
0.05 Hz.

o LTPisinduced using a high-frequency stimulation (HFS) protocol, such as theta-burst
stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 10-second
interval).

o fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.

o Data Analysis:
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o The initial slope of the fEPSP is measured.

o The average slope of the fEPSPs recorded during the last 10 minutes of the post-HFS
recording period is normalized to the average slope of the baseline recordings.

Dendritic Spine Analysis

This protocol details the visualization and quantification of dendritic spines in cultured neurons
or brain tissue.

Detailed Steps:
e Tissue Preparation and Staining:

o For cultured neurons, cells grown on coverslips are fixed with 4% paraformaldehyde
(PFA).

o For brain tissue, animals are transcardially perfused with saline followed by 4% PFA. The
brain is post-fixed and then sectioned.

o Golgi-Cox Staining: Brains are immersed in a Golgi-Cox solution (a mixture of potassium
dichromate, mercuric chloride, and potassium chromate) for 14 days in the dark. The
tissue is then transferred to a cryoprotectant solution before being sectioned at 100-200
pMm on a vibratome. The staining is developed using ammonium hydroxide, followed by
dehydration and mounting.

e Imaging:

o Stained neurons are imaged using a brightfield microscope with a high-magnification
objective (e.g., 100x oil-immersion).

o Z-stacks of images are acquired along the length of selected dendrites (typically
secondary or tertiary branches of apical or basal dendrites).

¢ Quantification:

o Image stacks are imported into analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin
or Neurolucida).
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[e]

The length of the dendritic segment is traced in 3D.

o

Individual spines protruding from the traced dendrite are identified and counted.

[¢]

Spine density is calculated as the number of spines per 10 um of dendritic length.

[¢]

Spine morphology can also be classified (e.g., thin, stubby, mushroom) based on the
dimensions of the spine head and neck.

Intracellular Calcium Imaging

This protocol is for measuring changes in cytoplasmic calcium concentration ([Ca2*]cyto) in
cultured neurons in response to stimuli.

Detailed Steps:
o Cell Preparation and Dye Loading:
o Primary neurons are cultured on glass-bottom dishes.

o Cells are loaded with a calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester).
The loading solution is prepared in a physiological buffer (e.g., HBSS) containing Fura-2
AM (typically 2-5 uM) and Pluronic F-127 to aid in dye solubilization.

o Cells are incubated with the loading solution for 30-45 minutes at 37°C in the dark.

o After loading, cells are washed and incubated in fresh buffer for at least 30 minutes to
allow for the de-esterification of the dye, which traps it inside the cells.

e Imaging Setup:

o The dish is mounted on the stage of an inverted fluorescence microscope equipped with a
ratiometric imaging system.

o The system alternates excitation wavelengths between 340 nm (calcium-bound Fura-2)
and 380 nm (calcium-free Fura-2), while emission is collected at ~510 nm.

o Data Acquisition and Analysis:
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o A baseline fluorescence ratio (F340/F380) is recorded for a few minutes.

o The experimental treatment (e.g., addition of a stimulus or REM127) is applied, and
recording continues to capture the change in the fluorescence ratio over time.

o The F340/F380 ratio is calculated for regions of interest (ROIs) drawn around individual
cell bodies. This ratio is proportional to the intracellular calcium concentration.

Conclusion and Future Directions

REM127 represents a novel therapeutic strategy for Alzheimer's disease and potentially other
tauopathies by targeting a fundamental pathological process: calcium dyshomeostasis. Its
unique mechanism of action, which involves the restoration of septin filament integrity and the
subsequent normalization of store-operated calcium entry, offers a neuroprotective effect that
directly addresses the consequences of pathological tau on synaptic function. The preclinical
data strongly support its ability to rescue synaptic plasticity and preserve neuronal structures
essential for learning and memory.

The ongoing Phase lla clinical trials will be crucial in determining the translational potential of
REM127. Future research should continue to explore the long-term efficacy and safety of
septin modulation, as well as its potential applicability to other neurodegenerative diseases
characterized by calcium dysregulation. Furthermore, the development of biomarkers to track
septin integrity and SOCC function in patients could aid in monitoring treatment response and
patient stratification. The targeted approach of REM127, which selectively acts on pathological
processes without disturbing normal neuronal function, holds significant promise for a new
generation of disease-modifying therapies for neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15617910#rem127-and-its-impact-on-synaptic-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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